molecular formula C12H16N2O4S B2707021 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 436092-84-1

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2707021
CAS No.: 436092-84-1
M. Wt: 284.33
InChI Key: VAHLHCTVDYONGD-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group, a sulfonyl group, and a piperidine ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's structure features a piperidine ring with a sulfonyl group and a carboxylic acid moiety, which contribute to its reactivity and biological interactions. The molecular formula is C13H16N2O5S, with a molecular weight of 312.34 g/mol.

This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. It can bind to specific enzymes or receptors, altering their activity and impacting various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism, respectively .

Antimicrobial Activity

Research indicates that the compound possesses notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Pseudomonas aeruginosa16 µg/mL
Staphylococcus aureus8 µg/mL
Salmonella typhi12 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antibiotics .

Anti-inflammatory and Analgesic Properties

The compound's anti-inflammatory activity has been compared to standard treatments such as indomethacin. In experimental models, it exhibited significant reductions in inflammation markers, indicating its potential for treating inflammatory diseases . Additionally, its analgesic properties have been linked to its interaction with pain modulation pathways.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an adjunct therapy in oncology .

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibition of AChE revealed that the compound had an IC50 value of approximately 0.63 µM, demonstrating potent activity compared to standard inhibitors. This suggests its utility in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
  • Antimicrobial Efficacy : In a comparative study involving various synthesized derivatives of piperidine compounds, this compound showed superior antimicrobial activity against Klebsiella pneumoniae and Fusarium oxysporum, with MIC values significantly lower than those of commercial antibiotics .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

Compound Name Key Features Biological Activity
1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acidSimilar structure; different amino substitutionModerate AChE inhibition
1-[(4-Chlorophenyl)sulfonyl]piperidine derivativesSubstituted phenyl group; enhanced solubilityStrong antibacterial activity
Meperidinic acidAnalgesic properties; lacks sulfonyl groupEffective analgesic but less versatile

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these analogs .

Properties

IUPAC Name

1-(4-aminophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHLHCTVDYONGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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